molecular formula C6H14O6 B12408286 D-Sorbitol-d1-2

D-Sorbitol-d1-2

Cat. No.: B12408286
M. Wt: 183.18 g/mol
InChI Key: FBPFZTCFMRRESA-UOQUIKDKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-Sorbitol-d1-2: D-Glucitol-d1-2 , is a deuterium-labeled derivative of D-Sorbitol. D-Sorbitol is a six-carbon sugar alcohol commonly used as a sugar substitute. The deuterium labeling in this compound makes it particularly useful in scientific research, especially in studies involving metabolic pathways and pharmacokinetics .

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Sorbitol-d1-2 is synthesized by the deuteration of D-Sorbitol. The process involves the replacement of hydrogen atoms in D-Sorbitol with deuterium atoms. This can be achieved through catalytic hydrogenation in the presence of deuterium gas. The reaction conditions typically include a deuterium source, a catalyst such as palladium on carbon, and a solvent like methanol .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient deuteration. The purity of the final product is ensured through multiple purification steps, including crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: D-Sorbitol-d1-2 undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include D-Fructose-d1-2, various deuterated derivatives, and other sugar alcohols depending on the reaction conditions .

Scientific Research Applications

Chemistry: D-Sorbitol-d1-2 is used as a tracer in metabolic studies to understand the pathways and mechanisms of sugar metabolism. Its deuterium labeling allows for precise tracking using mass spectrometry .

Biology: In biological research, this compound is used to study the effects of sugar alcohols on cellular processes. It helps in understanding the role of sugar alcohols in osmoregulation and stress responses in cells .

Medicine: this compound is used in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion of drugs. Its deuterium labeling provides a clear distinction from endogenous compounds, allowing for accurate measurement .

Industry: In the food industry, this compound is used as a stabilizing excipient, sweetener, humectant, and thickener. Its deuterium labeling also makes it useful in quality control and product development .

Mechanism of Action

D-Sorbitol-d1-2 exerts its effects primarily through its role as a sugar alcohol. It acts as an osmotic agent, drawing water into the large intestine and stimulating bowel movements. This mechanism is similar to that of D-Sorbitol, but the deuterium labeling allows for more precise studies of its pharmacokinetics and metabolism .

Comparison with Similar Compounds

Properties

Molecular Formula

C6H14O6

Molecular Weight

183.18 g/mol

IUPAC Name

(2R,3R,4R,5S)-2-deuteriohexane-1,2,3,4,5,6-hexol

InChI

InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5-,6-/m1/s1/i3D

InChI Key

FBPFZTCFMRRESA-UOQUIKDKSA-N

Isomeric SMILES

[2H][C@@](CO)([C@H]([C@@H]([C@H](CO)O)O)O)O

Canonical SMILES

C(C(C(C(C(CO)O)O)O)O)O

Origin of Product

United States

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